N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide
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Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide, also known as OP3, is a novel compound with potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of novel diphenyl ethers, including compounds structurally related to N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide, highlighted their significant antiproliferative activity against various cancer cell lines. Compound 3d, for instance, showed notable activity against the A-549 cell line, with an IC50 of 13.76 ± 0.43 µM. This compound and others were evaluated for their ability to induce apoptosis, confirmed through AO/EB nuclear staining and DNA fragmentation studies, indicating their potential as anticancer agents. Further analysis through molecular docking and dynamics simulation studies demonstrated high affinity for specific biological targets, suggesting a promising approach for designing cancer therapeutics (Khade et al., 2019).
properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(16-27-18-10-5-2-6-11-18)22-14-7-15-24-21(26)13-12-19(23-24)17-8-3-1-4-9-17/h1-6,8-13H,7,14-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILANIXUMWRDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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